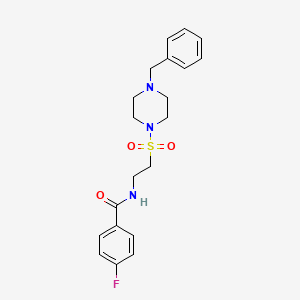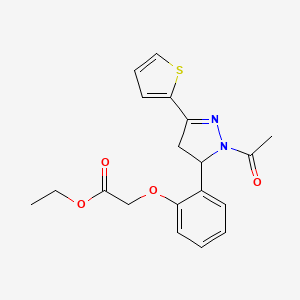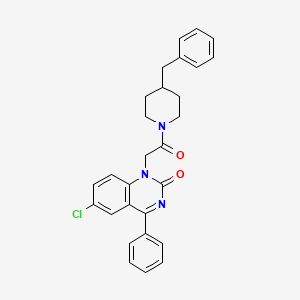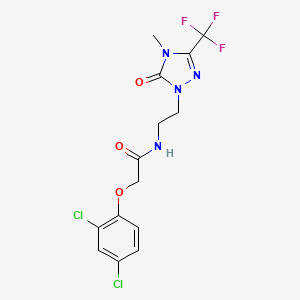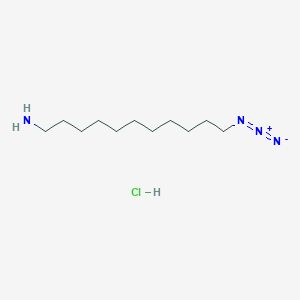
11-Azidoundecan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azidoundecan-1-amine hydrochloride is a compound with the molecular formula C11H25ClN4 . It is an azide with polyethylene glycol-like characteristics that can be used to prepare azide-functionalized polymers via click reaction .
Synthesis Analysis
The synthesis of this compound involves the use of 1-amino-11-azido-undecane in the presence of CuBr and dNbipy in anhydrous DMF . The amidification step is conducted with 5-hexynoic acid in the presence of HOBt and DIC as coupling agents in DMF .Molecular Structure Analysis
The molecular structure of this compound includes a large pore-forming α subunit associated with one or two β subunits . The α subunit is comprised of four domains (I–IV), each containing six segments (S1–S6) that wrap round a bell-shaped central channel .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.79 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 248.1767745 g/mol . The topological polar surface area is 40.4 Ų .Applications De Recherche Scientifique
11-Azidoundecan-1-amine hydrochloride has a wide range of uses in scientific research. It is used as a reagent in the synthesis of various compounds, as a catalyst for various reactions, and as a tool for studying biochemical and physiological processes. This compound is also used in the study of drug metabolism, as it can be used to label molecules with an azido group, allowing them to be tracked in the body. It is also used in the study of protein-protein interactions, as it can be used to covalently link two proteins together.
Mécanisme D'action
Mode of Action
The compound is known to possess azide and amine functional groups . The azide group can participate in click chemistry reactions, a powerful tool in bioconjugation and material science . The amine group can form covalent bonds with carboxylic acids and other reactive groups, enabling the compound to interact with a wide range of biological targets .
Action Environment
The action, efficacy, and stability of 11-Azidoundecan-1-amine hydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 11-Azidoundecan-1-amine hydrochloride in lab experiments has several advantages. It is a highly reactive compound, allowing it to be used to modify proteins and other molecules in a controlled manner. It is also relatively inexpensive and easy to obtain, making it accessible to most researchers. The major limitation of this compound is that it is a highly reactive compound, and can therefore lead to unwanted side reactions in some cases.
Orientations Futures
The use of 11-Azidoundecan-1-amine hydrochloride in scientific research is expected to continue to grow in the future. It can be used to study protein-protein interactions, drug metabolism, and biochemical and physiological processes in greater detail. It can also be used to label molecules with a fluorescent or radioactive tag, allowing them to be tracked in the body or in a laboratory setting. Finally, it can be used to modify proteins and other molecules, allowing them to be studied in greater detail.
Méthodes De Synthèse
11-Azidoundecan-1-amine hydrochloride is synthesized by reacting 1-azido-11-undecan-1-amine with hydrochloric acid. The reaction is carried out at room temperature in aqueous solution. The reaction proceeds in two steps, first the azide group is protonated to form a diazonium salt, and then the diazonium salt is hydrolyzed to form this compound. The reaction is highly exothermic and the yield is typically high.
Propriétés
IUPAC Name |
11-azidoundecan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13;/h1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDLLLOOHNOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


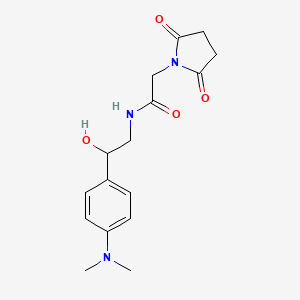


![N-[(5-methylpyrazin-2-yl)methyl]methanesulfonamide](/img/structure/B2900557.png)
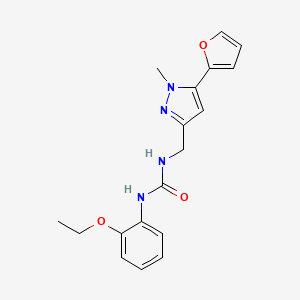
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)
![Methyl 2-[(1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2900563.png)
